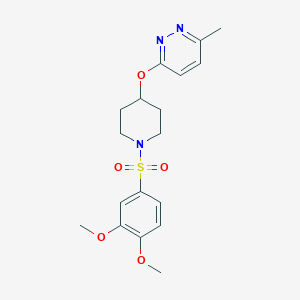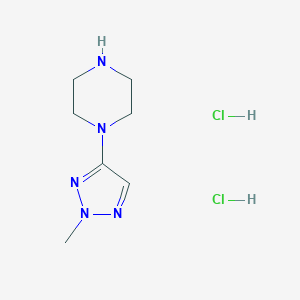![molecular formula C24H28N2O6 B2744489 3-(2,4-Dimethoxyphenyl)-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]chromen-2-one CAS No. 859668-94-3](/img/structure/B2744489.png)
3-(2,4-Dimethoxyphenyl)-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a chromenone derivative with a piperazine ring attached. Chromenones are a type of organic compound with a three-ring structure, and they are often found in various natural products. Piperazine rings are common in many pharmaceuticals and are known for their versatility in drug design .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the chromenone core, the introduction of the dimethoxyphenyl group, and the attachment of the piperazine ring. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The chromenone core provides a rigid, planar structure, while the piperazine ring introduces flexibility. The dimethoxyphenyl group could potentially participate in pi-pi stacking interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the dimethoxyphenyl and piperazine groups could affect its solubility, while the chromenone core could influence its stability .科学的研究の応用
Crystal Structure Analysis
The crystal structure of compounds related to 3-(2,4-Dimethoxyphenyl)-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]chromen-2-one has been investigated to understand their molecular configurations and bonding. For instance, Manolov, Ströbele, and Meyer (2008) analyzed a structurally related compound, showcasing its dimeric form and intra-molecular hydrogen bonding characteristics, which are crucial for understanding the compound's chemical behavior and interactions (Manolov et al., 2008).
Antimicrobial and Anti-inflammatory Properties
Research has shown that derivatives of chromen-2-one, including those with modifications similar to the compound , exhibit significant antimicrobial and anti-inflammatory properties. For example, Hatnapure et al. (2012) synthesized novel piperazine derivatives of chromen-4-one and demonstrated their potent anti-inflammatory and antimicrobial activities (Hatnapure et al., 2012).
Antioxidant Activities
Compounds structurally related to 3-(2,4-Dimethoxyphenyl)-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]chromen-2-one have been evaluated for their antioxidant capabilities. Al-ayed (2011) investigated the synthesis of new compounds from 4-hydroxy coumarin, demonstrating notable antioxidant activities, which suggest potential for therapeutic applications (Al-ayed, 2011).
Anticancer Potential
Research into related compounds has also explored potential anticancer activities. Parveen et al. (2017) synthesized and evaluated chromene and quinoline conjugates against human breast cancer and kidney cells, finding several compounds with better anti-proliferative activities than curcumin (Parveen et al., 2017).
Molecular Docking Studies
Molecular docking studies of compounds with a similar structure have provided insights into their interactions with biological targets. For instance, the study by Parveen et al. (2017) includes molecular docking with active compounds against Bcl-2 protein, showing good binding affinity, which is crucial for designing drugs with targeted anticancer effects (Parveen et al., 2017).
将来の方向性
作用機序
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It can be inferred from similar compounds that they interact with their targets, leading to changes in the biological activities mentioned above . The interaction often involves binding to the target receptors, which can inhibit or activate the receptors, leading to changes in the downstream signaling pathways .
Biochemical Pathways
For instance, indole derivatives have been reported to exhibit antiviral activity by inhibiting the influenza A virus . They also show anti-inflammatory activity, possibly by modulating inflammatory signaling pathways .
Result of Action
Based on the biological activities of similar compounds, it can be inferred that this compound may have potential therapeutic effects in various conditions, including viral infections, inflammation, cancer, hiv, diabetes, and malaria, among others .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets. For instance, 4-hydroxyethylpiperazine ethanesulfonic acid, a compound with a similar piperazine group, is known to act as a hydrogen ion buffer, maintaining a constant pH over a long period . This property could potentially influence the action environment of the compound.
特性
IUPAC Name |
3-(2,4-dimethoxyphenyl)-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6/c1-30-17-4-5-18(22(14-17)31-2)19-13-16-3-6-21(28)20(23(16)32-24(19)29)15-26-9-7-25(8-10-26)11-12-27/h3-6,13-14,27-28H,7-12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSUXMGSSHJLTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC3=C(C(=C(C=C3)O)CN4CCN(CC4)CCO)OC2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dimethoxyphenyl)-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]chromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-chloro-5-[(chloroacetyl)amino]benzoate](/img/structure/B2744410.png)
![5-ethoxy-1-methyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2744412.png)
![2-chloro-N-{[(2,2,2-trifluoroethyl)amino]carbonyl}acetamide](/img/structure/B2744413.png)
![2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole](/img/structure/B2744415.png)
![N4-(4-chlorophenyl)-N6-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2744416.png)
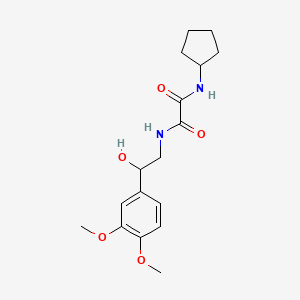
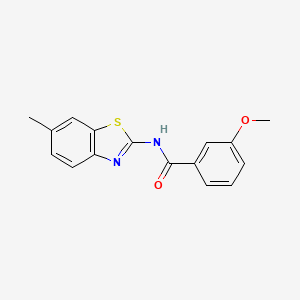

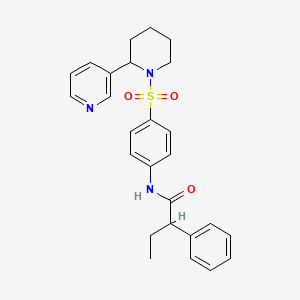

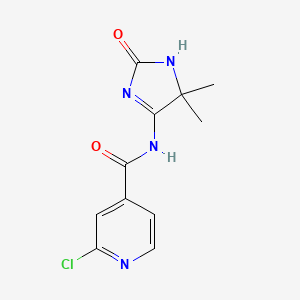
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide;hydrochloride](/img/structure/B2744426.png)
